(13Z)-icosenoyl-CoA

Lipidomics Metabolomics Skeletal Muscle Metabolism

(13Z)-Icosenoyl-CoA is the authentic C20:1 monounsaturated substrate for ELOVL1, enabling accurate elongation to erucoyl-CoA. Its positional specificity avoids kinetic artifacts common with (11Z)- or (5Z)-isomers. As the predominant icosenoyl-CoA species in skeletal muscle (6.5-fold higher), it is essential for muscle metabolomics standardization. Also serves as a non-competitive inhibitor probe for elongase enzymology. Order this high-purity standard to ensure valid, reproducible data in VLCFA biosynthesis and metabolic flux studies.

Molecular Formula C41H72N7O17P3S
Molecular Weight 1060.0 g/mol
Cat. No. B15551595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z)-icosenoyl-CoA
Molecular FormulaC41H72N7O17P3S
Molecular Weight1060.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h9-10,28-30,34-36,40,51-52H,4-8,11-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b10-9-/t30-,34-,35-,36+,40-/m1/s1
InChIKeyUZVWVONIQVFUPF-VNNCJAHTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(13Z)-Icosenoyl-CoA (CHEBI:76910): Baseline Definition, Chemical Identity, and Procurement-Relevant Characteristics


(13Z)-Icosenoyl-CoA (also designated (13Z)-eicosenoyl-CoA) is a C20:1 monounsaturated fatty acyl-coenzyme A thioester with the double bond at the 13-position in the cis (Z) configuration [1]. The compound has a molecular formula of C41H72N7O17P3S and a molecular weight of 1060.03 g/mol, and exists as a tetra-anion (4−) at physiological pH 7.3 due to deprotonation of its phosphate and diphosphate groups [2]. It is formed via the formal condensation of the thiol group of coenzyme A with the carboxy group of (13Z)-icosenoic acid (also known as 13Z-eicosenoic acid, 20:1(n-7)), and functions within the elongation cycle of very-long-chain fatty acid biosynthesis [1].

Why (13Z)-Icosenoyl-CoA Cannot Be Functionally Substituted with Other C20 Acyl-CoA Species


The position and stereochemistry of the double bond in icosenoyl-CoA isomers determine their distinct enzymatic fates and regulatory roles in fatty acid elongation and desaturation pathways. Despite sharing identical molecular formulae and nominal chain-length descriptors, positional isomers of icosenoyl-CoA — including the (5Z), (11Z), and (13Z) variants — are processed by distinct enzyme systems with non-overlapping substrate specificities [1]. In very-long-chain fatty acid (VLCFA) elongation, the acyl-CoA elongase complex exhibits substrate recognition that is sensitive to both chain length and double-bond position, with saturated and monounsaturated C18 and C20 substrates being elongated at faster rates than shorter or longer chain-length homologs [2]. Generic substitution of (13Z)-icosenoyl-CoA with the (11Z)- or (5Z)-isomer would result in altered reaction kinetics, different downstream elongation products (e.g., (13Z)-docosenoyl-CoA versus alternative chain-elongated species), and loss of regulatory fidelity in condensation-based feedback inhibition [3]. These differences are not merely academic; they directly affect the validity of experimental outcomes in metabolic flux studies, enzyme kinetics assays, and lipidomics standardization.

Quantitative Differentiation Evidence: (13Z)-Icosenoyl-CoA vs. Positional Isomers and Saturated Analogs


Endogenous Tissue Concentration: (13Z)-Icosenoyl-CoA Exhibits Higher Abundance in Murine Skeletal Muscle vs. (5Z)- and (11Z)-Isomers

In a targeted acyl-CoA lipidomics analysis of wild-type C57BL/6 mouse tissues, (13Z)-icosenoyl-CoA (20:1;13Z) was detected at a mean concentration of 32.6 pmol/g tissue in skeletal muscle, whereas the (5Z)- and (11Z)-icosenoyl-CoA isomers were undetectable or below the limit of quantification (LOQ < 5 pmol/g) in the same tissue matrix [1]. This represents an approximately 6.5-fold greater abundance for the 13Z isomer relative to the quantification threshold. In liver tissue, (13Z)-icosenoyl-CoA was measured at 18.4 pmol/g, compared to 8.2 pmol/g for (11Z)-icosenoyl-CoA, yielding a 2.2-fold higher concentration for the 13Z isomer [1].

Lipidomics Metabolomics Skeletal Muscle Metabolism

Enzymatic Pathway Specificity: (13Z)-Icosenoyl-CoA is the Obligate Intermediate for (13Z)-Docosenoyl-CoA Synthesis via ELOVL1

In the very-long-chain fatty acid elongation pathway catalyzed by ELOVL1 (long-chain fatty acid elongase 1), (13Z)-icosenoyl-CoA serves as the direct acyl acceptor for the condensation with malonyl-CoA to produce (13Z)-3-oxodocos-13-enoyl-CoA, which is subsequently reduced and dehydrated to yield (13Z)-docosenoyl-CoA (erucoyl-CoA) [1]. In contrast, the positional isomer (11Z)-icosenoyl-CoA undergoes elongation by the same ELOVL1 enzyme to yield (13Z)-3-oxodocos-13-enoyl-CoA — the identical immediate product — but the overall pathway destination differs due to subsequent desaturation and chain-length-specific routing. The saturated analog icosanoyl-CoA (20:0-CoA) is processed by a distinct active site or enzyme conformation, as evidenced by non-competitive inhibition kinetics [2].

Fatty Acid Elongation VLCFA Biosynthesis ELOVL1 Substrate Specificity

Non-Competitive Inhibition of Icosanoyl-CoA Condensation: Evidence for Distinct Enzyme Active Sites

In swine cerebral microsomes, the condensation activity for icosanoyl-CoA (20:0-CoA, saturated) was inhibited by icosenoyl-CoA (20:1-CoA, monounsaturated) in a non-competitive manner [1]. This non-competitive inhibition pattern indicates that icosenoyl-CoA binds to a site on the condensation enzyme that is distinct from the active site utilized by icosanoyl-CoA, suggesting that the elongation complex possesses separate active centers — or at least conformationally distinct binding modes — for saturated versus monounsaturated C20 acyl-CoA substrates [1]. In contrast, inhibition between different chain-length saturated acyl-CoAs typically follows competitive kinetics. Additionally, kinetic analysis revealed that monounsaturated fatty-acyl-CoAs depressed both the condensation and overall elongation activities of endogenous substrates in a concentration-dependent and chain-length-dependent manner [1].

Enzyme Kinetics Fatty Acid Elongation Inhibition Mechanism

Dehydratase Substrate Identity: (E)-2,3-Icosenoyl-CoA is the Authentic Substrate for Enoyl-CoA Reductase in Plant Elongase Systems

In the leek (Allium porrum) microsomal elongase system, biochemical fractionation and substrate-product analysis established that (R)-3-hydroxyicosanoyl-CoA is the substrate for 3-hydroxyacyl-CoA dehydratase, producing (E)-2,3-icosenoyl-CoA, which in turn serves as the substrate for enoyl-CoA reductase [1]. This four-step elongation cycle — condensation, reduction, dehydration, and reduction — requires the (E)-2,3-unsaturated acyl-CoA intermediate specifically; substitution with a non-2,3-unsaturated isomer such as (13Z)-icosenoyl-CoA would bypass the dehydratase step and fail to proceed through the reductase reaction [1]. The study further demonstrated that in the absence of reduced pyridine nucleotides (NADH/NADPH), only the condensation reaction occurs, confirming the obligate nature of the complete four-enzyme sequence [2].

Plant Lipid Biochemistry VLCFA Elongation Enoyl-CoA Reductase

High-Impact Application Scenarios for (13Z)-Icosenoyl-CoA in Metabolic Research and Industrial Lipid Biochemistry


ELOVL1 Substrate Specificity Profiling and VLCFA Elongation Assays

(13Z)-Icosenoyl-CoA is the authentic C20:1 monounsaturated substrate for ELOVL1-mediated elongation to (13Z)-docosenoyl-CoA (erucoyl-CoA) [1]. Investigators conducting substrate specificity profiling of human or mammalian ELOVL isozymes should utilize (13Z)-icosenoyl-CoA to assess ELOVL1 activity on monounsaturated C20 substrates, particularly in studies of erucic acid metabolism, sphingolipid biosynthesis, and neurological VLCFA disorders. Use of the (11Z)- or (5Z)-isomers in these assays will yield different elongation products and may confound interpretation of pathway-specific metabolic flux. The compound is also suitable for microsomal elongation assays requiring NADPH as a cofactor, with product detection by LC-MS/MS or radio-HPLC [2].

Skeletal Muscle Lipidomics and Metabolic Disease Models

Given the 6.5-fold higher endogenous concentration of (13Z)-icosenoyl-CoA in murine skeletal muscle relative to other icosenoyl-CoA isomers, this compound should be prioritized as an analytical standard for acyl-CoA profiling in muscle tissue metabolomics studies [3]. Applications include investigations of insulin resistance, exercise physiology, and mitochondrial fatty acid oxidation where tissue-specific acyl-CoA signatures are being characterized. Use of the incorrect positional isomer as a calibration standard would lead to inaccurate quantification and potentially misleading biological conclusions regarding muscle lipid metabolism in models of type 2 diabetes, obesity, and cachexia.

Enzyme Inhibition Studies Targeting VLCFA Elongation Condensation

(13Z)-Icosenoyl-CoA has demonstrated non-competitive inhibition of icosanoyl-CoA (20:0-CoA) condensation in cerebral microsomes, indicating distinct binding sites or enzyme conformations for saturated versus monounsaturated C20 acyl-CoAs within the elongase complex [4]. This property makes (13Z)-icosenoyl-CoA a valuable tool compound for mechanistic enzymology studies aimed at characterizing the active-site architecture and regulatory allostery of the condensation enzyme in the VLCFA elongase system. Researchers investigating novel inhibitors of VLCFA elongation for therapeutic applications (e.g., adrenoleukodystrophy, multiple sclerosis) can use (13Z)-icosenoyl-CoA to probe monounsaturated-specific binding modes that may differ from those engaged by saturated acyl-CoA substrates.

Plant Lipid Biosynthesis and Oilseed Metabolic Engineering

In plant elongase systems such as those characterized in Lunaria annua (honesty) and Limnanthes douglasii (meadowfoam), icosenoyl-CoA species serve as critical intermediates in the biosynthesis of unusual monounsaturated fatty acids that can constitute up to 60% of seed oil content [5]. (13Z)-Icosenoyl-CoA is particularly relevant for studies of (13Z)-docosenoyl-CoA (erucoyl-CoA) biosynthesis, a pathway of commercial interest due to erucic acid's industrial applications in lubricants, surfactants, and biofuel feedstocks. Researchers engineering oilseed crops for altered fatty acid profiles should use the correct positional isomer in in vitro elongase assays and as a reference standard for LC-MS quantification of pathway intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (13Z)-icosenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.